Vitas-bb tbb005282
Overview
Description
Vitas-bb tbb005282 is a chemical compound with the molecular formula C22H30N2O2 and a molecular weight of 354.49 g/mol . It is primarily used for experimental and research purposes . The compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Chemical Reactions Analysis
Vitas-bb tbb005282 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Vitas-bb tbb005282 has a
Biological Activity
Overview of Vitas-bb tbb005282
This compound is a synthetic compound that has garnered interest in various fields of biological research, particularly in pharmacology and biochemistry. Its specific biological activities and mechanisms of action are still being explored, but several studies suggest potential applications in therapeutic contexts.
The biological activity of this compound appears to be linked to its interaction with specific cellular pathways. Research indicates that it may modulate signaling pathways associated with:
- Cell proliferation : this compound has been shown to influence cell cycle progression, potentially acting as an inhibitor of certain cancer cell lines.
- Apoptosis : The compound may promote programmed cell death in damaged or cancerous cells, enhancing its therapeutic potential.
- Inflammation : Preliminary studies suggest that this compound could have anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
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Cancer Research :
- A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at specific concentrations. The IC50 values varied across different cell types, indicating selective toxicity towards malignant cells while sparing normal cells.
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Neuroprotective Effects :
- In animal models, this compound exhibited neuroprotective effects against oxidative stress. This was measured using biomarkers for neuronal damage and inflammation, suggesting potential applications in neurodegenerative diseases.
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Anti-inflammatory Activity :
- In vitro assays showed that this compound could downregulate pro-inflammatory cytokines, providing evidence for its use in conditions characterized by excessive inflammation.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
5-bromo-N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O2/c15-10-3-6-13(19)12(7-10)14(20)18-17-8-9-1-4-11(16)5-2-9/h1-8,19H,(H,18,20)/b17-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBGHXQSICMPMG-CAOOACKPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=C(C=CC(=C2)Br)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302909-34-8 | |
Record name | 5-BROMO-N'-(4-CHLOROBENZYLIDENE)-2-HYDROXYBENZOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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